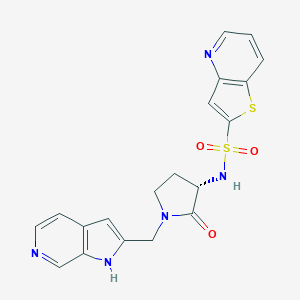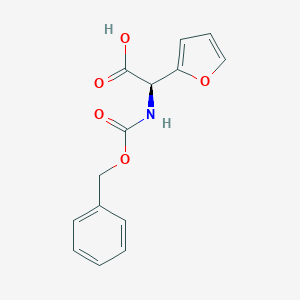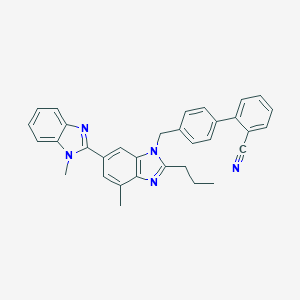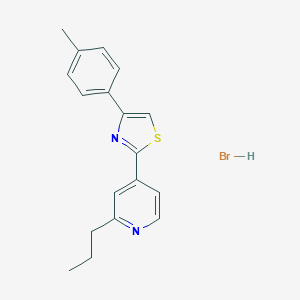![molecular formula C10H10O2 B136007 2,3,6,7-Tetrahydrobenzo[1,2-b:4,5-b']difuran CAS No. 81926-24-1](/img/structure/B136007.png)
2,3,6,7-Tetrahydrobenzo[1,2-b:4,5-b']difuran
Descripción general
Descripción
2,3,6,7-Tetrahydrobenzo[1,2-b:4,5-b’]difuran is an organic compound with the molecular formula C10H10O2. It is a bicyclic structure consisting of two fused furan rings.
Aplicaciones Científicas De Investigación
2,3,6,7-Tetrahydrobenzo[1,2-b:4,5-b’]difuran has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with unique electronic and optical properties
Mecanismo De Acción
Target of Action
The primary target of 2,3,6,7-Tetrahydrobenzo[1,2-b:4,5-b’]difuran is the 5-HT2 receptor . This receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin. It is a G protein-coupled receptor (GPCR) that is coupled to Gq/G11 and mediates excitatory neurotransmission.
Mode of Action
2,3,6,7-Tetrahydrobenzo[1,2-b:4,5-b’]difuran acts as an agonist at the 5-HT2 receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell. This compound’s interaction with the 5-HT2 receptor triggers a series of reactions in the cell that result in excitatory neurotransmission.
Biochemical Pathways
The activation of the 5-HT2 receptor by 2,3,6,7-Tetrahydrobenzo[1,2-b:4,5-b’]difuran leads to the activation of the phospholipase C (PLC) pathway . This pathway is involved in cell signaling and controls many cellular processes. The downstream effects of PLC pathway activation can vary widely depending on the specific cell type and context.
Pharmacokinetics
It is known that the compound is highly absorbed in the gastrointestinal tract, and it is a substrate for p-glycoprotein, a protein that pumps foreign substances out of cells . This could impact the compound’s bioavailability.
Result of Action
The activation of the 5-HT2 receptor by 2,3,6,7-Tetrahydrobenzo[1,2-b:4,5-b’]difuran can lead to various cellular effects. For example, in certain cancer cell lines, this compound has been shown to have cytotoxic activity . This means it can kill cancer cells, making it a potential candidate for cancer treatment.
Action Environment
The action of 2,3,6,7-Tetrahydrobenzo[1,2-b:4,5-b’]difuran can be influenced by various environmental factors. For instance, the pH of the environment can impact the compound’s stability . Additionally, the presence of certain enzymes or proteins, such as P-glycoprotein, can affect the compound’s efficacy .
Análisis Bioquímico
Biochemical Properties
2,3,6,7-Tetrahydrobenzo[1,2-b:4,5-b’]difuran plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been studied for its potential as a reagent in the preparation of potent 5-HT2 receptor agonists . The interactions of 2,3,6,7-Tetrahydrobenzo[1,2-b:4,5-b’]difuran with these biomolecules are crucial for modulating their activity and function.
Cellular Effects
The effects of 2,3,6,7-Tetrahydrobenzo[1,2-b:4,5-b’]difuran on various types of cells and cellular processes are profound. It has been evaluated in vitro against a panel of human tumor cell lines, showing cytotoxic activities selectively against breast carcinoma (MCF-7), colon carcinoma (SW480), myeloid leukemia (HL-60), and lung carcinoma (A549) . These effects are indicative of its potential to influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, 2,3,6,7-Tetrahydrobenzo[1,2-b:4,5-b’]difuran exerts its effects through specific binding interactions with biomolecules. It has been found to modulate the activity of certain enzymes and receptors, leading to changes in gene expression and cellular function . These interactions are essential for understanding the compound’s mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3,6,7-Tetrahydrobenzo[1,2-b:4,5-b’]difuran change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may diminish over time due to degradation .
Dosage Effects in Animal Models
The effects of 2,3,6,7-Tetrahydrobenzo[1,2-b:4,5-b’]difuran vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the dosage thresholds is crucial for its safe application in biochemical research .
Metabolic Pathways
2,3,6,7-Tetrahydrobenzo[1,2-b:4,5-b’]difuran is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are vital for its role in biochemical processes .
Transport and Distribution
Within cells and tissues, 2,3,6,7-Tetrahydrobenzo[1,2-b:4,5-b’]difuran is transported and distributed through specific transporters and binding proteins. These mechanisms determine its localization and accumulation, which are essential for its biological activity .
Subcellular Localization
The subcellular localization of 2,3,6,7-Tetrahydrobenzo[1,2-b:4,5-b’]difuran is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7-Tetrahydrobenzo[1,2-b:4,5-b’]difuran typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,4-dihydroxybenzene with dihalogenated alkanes in the presence of a base to form the difuran ring system .
Industrial Production Methods
the synthesis methods used in research laboratories can be scaled up for industrial purposes with appropriate modifications to reaction conditions and purification processes .
Análisis De Reacciones Químicas
Types of Reactions
2,3,6,7-Tetrahydrobenzo[1,2-b:4,5-b’]difuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted furan compounds .
Comparación Con Compuestos Similares
Similar Compounds
2,3,5,6-Tetrahydrobenzo[1,2-b4,5-b’]difuran: Similar structure but different substitution pattern.
2,3,6,7-Tetrahydrobenzo[1,2-b4,5-b’]difuran imidazolium salts: These derivatives have shown significant antitumor activity.
2C-B-Fly: A synthetic psychedelic with a similar core structure but different functional groups.
Uniqueness
2,3,6,7-Tetrahydrobenzo[1,2-b:4,5-b’]difuran is unique due to its specific arrangement of furan rings, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research in various scientific fields .
Propiedades
IUPAC Name |
2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-3-11-9-6-8-2-4-12-10(8)5-7(1)9/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBBCPKSALSCAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC3=C(C=C21)OCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50450773 | |
| Record name | 2,3,6,7-Tetrahydrobenzo[1,2-b:4,5-b']difuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81926-24-1 | |
| Record name | 2,3,6,7-Tetrahydrobenzo[1,2-b:4,5-b']difuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,3,6,7-Tetrahydrobenzo[1,2-b:4,5-b']difuran, particularly when incorporated into phenethylamine derivatives, interact with serotonin receptors?
A1: this compound acts as a rigidified bioisostere for the 2,5-dimethoxyphenyl moiety found in many psychoactive phenethylamines. Research indicates that this structural feature allows compounds like the “FLY” series to interact with serotonin receptors, particularly 5-HT2A receptors, with high affinity. [] These receptors are implicated in various physiological and neurological processes, and their activation by compounds containing the this compound moiety can lead to hallucinogenic effects. [] The rigid structure of the dihydrofuran rings is thought to constrain the methoxy groups into an active binding conformation, enhancing their interaction with the receptor binding site. []
Q2: What are the main metabolic pathways of compounds containing the this compound moiety, as observed in in vitro and in vivo studies?
A2: Studies utilizing rat models, human liver microsomes, and Cunninghamella elegans have identified several key metabolic pathways for these compounds. [, , ] The most prominent reactions include:
Q3: What is the significance of understanding the metabolic fate of this compound-containing compounds, especially in a toxicological context?
A3: Elucidating the metabolic pathways of these compounds is crucial for several reasons:
- Toxicological Profiling: Identifying metabolites helps in understanding potential toxicities and enables the development of analytical methods for detecting these compounds and their metabolites in biological samples. [, ]
- Drug-Drug Interactions: Understanding metabolic enzymes involved can predict potential drug-drug interactions, particularly with medications metabolized by the same enzymes, such as CYP2D6, 3A4, and FMO3. []
- Interindividual Variability: Knowledge of the enzymes involved allows for the prediction of potential variability in metabolism due to genetic polymorphisms, potentially leading to differences in drug response and toxicity risk. []
Q4: How does the structure of this compound-containing compounds influence their interaction with monoamine oxidases (MAOs)?
A4: Research has shown that some phenethylamine derivatives containing the this compound moiety can inhibit both MAO-A and MAO-B enzymes in vitro. [] The exact structure-activity relationships are still under investigation, but the presence and position of substituents on the phenyl ring and the alkylamine side chain appear to play a role in determining the potency and selectivity of MAO inhibition. [] This aspect is particularly relevant as MAO inhibition can lead to increased monoamine levels, potentially contributing to adverse effects. []
Q5: What are the challenges associated with detecting this compound-containing compounds in biological samples, and how are these addressed analytically?
A5: Detecting these compounds, particularly in the context of forensic toxicology, presents challenges due to their structural diversity, low doses consumed, and rapid metabolism. [, ] To overcome these challenges, sophisticated analytical techniques like liquid chromatography-high resolution tandem mass spectrometry (LC-HRMS/MS) are employed. [, ] This approach allows for sensitive and specific detection of both parent compounds and their metabolites in complex biological matrices like urine and blood. [, ] Additionally, the development of reference standards for newly emerging compounds and metabolites is crucial for accurate identification and quantification in biological samples. [, ]
Q6: What is the crystal structure of this compound and what does it reveal about its conformation?
A6: The crystal structure of this compound itself has been determined. [] It reveals that the molecule possesses crystallographic inversion symmetry. Each dihydrofuran ring adopts an envelope conformation and, with the exception of the flap carbon atom, lies approximately coplanar with the central benzene ring. [] This structural information provides valuable insights into the preferred conformation of the compound, which can be further explored through computational modeling studies.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



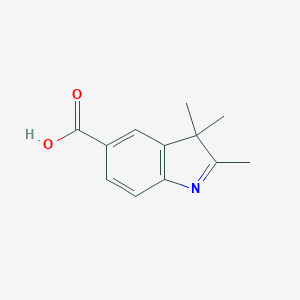
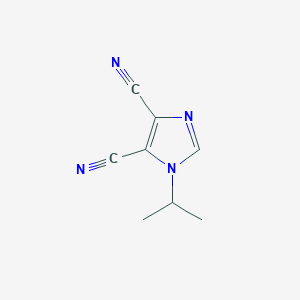


![N2-[4-(Diethylamino)butyl]-6-(3,5-dimethoxyphenyl)-pyrido[2,3-d]pyrimidine-2,7-diamine](/img/structure/B135953.png)
